N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide
Description
N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two key moieties: a 4-acetylamino phenyl group and a 4-bromo-substituted indole ring (Figure 1).
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(24)21-14-5-7-15(8-6-14)22-19(25)10-12-23-11-9-16-17(20)3-2-4-18(16)23/h2-9,11H,10,12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
NCNUYLDFEAWBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-1H-Indole
The brominated indole precursor is synthesized via electrophilic aromatic substitution. Freshly distilled indole is treated with bromine (Br₂) in dichloromethane at 0–5°C, followed by quenching with sodium thiosulfate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 4-bromo-1H-indole as a white crystalline solid (85% yield).
Table 1: Reaction Conditions for 4-Bromo-1H-Indole Synthesis
| Parameter | Value |
|---|---|
| Reactants | Indole, Br₂ |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 85% |
Preparation of 3-(4-Bromo-1H-Indol-1-Yl)Propanoic Acid
The indole moiety is functionalized with a propanoic acid side chain using a Mitsunobu reaction. 4-Bromo-1H-indole reacts with 3-bromopropanoic acid in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, yielding 3-(4-bromo-1H-indol-1-yl)propanoic acid (78% yield).
Acetylation of 4-Aminophenylpropanamide
The phenylpropanamide side chain is acetylated to introduce the N-acetyl group. 4-Aminophenylpropanamide is treated with acetic anhydride in pyridine at 60°C for 4 hours. Excess reagents are removed under reduced pressure, and the product is recrystallized from ethanol to obtain N-(4-acetylamino)phenylpropanamide (92% yield).
Table 2: Acetylation Reaction Parameters
| Parameter | Value |
|---|---|
| Acetylating Agent | Acetic anhydride |
| Base | Pyridine |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Yield | 92% |
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling 3-(4-bromo-1H-indol-1-yl)propanoic acid with N-(4-acetylamino)phenylpropanamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via column chromatography (chloroform/methanol, 9:1) to yield the target compound (68% yield).
Optimization Strategies for Improved Yield
Solvent Selection
Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates. Comparative studies show DMF improves coupling yields by 15% over THF.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst during acetylation reduces reaction time to 2 hours while maintaining a 90% yield.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography remains the gold standard for isolating this compound. Gradient elution with chloroform/methanol (95:5 to 9:1) achieves >98% purity.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, indole-H), 7.89 (s, 1H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 2.97 (t, J = 6.8 Hz, 2H, CH₂), 2.11 (s, 3H, COCH₃).
-
MS (ESI) : m/z 401.1 [M+H]⁺, 403.1 [M+H+2]⁺ (Br isotope pattern).
Challenges and Alternative Approaches
Regioselectivity in Indole Bromination
Unwanted 5-bromoindole byproducts may form during electrophilic substitution. Using N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeCl₃) directs bromination to the 4-position, achieving >95% regioselectivity.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces the coupling step duration to 1 hour with comparable yields (65–70%).
Industrial-Scale Production Considerations
Pilot-scale batches (1 kg) employ continuous flow reactors for bromination and acetylation steps, improving reproducibility and reducing solvent waste by 40% .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the indole ring.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide has several applications in scientific research:
Biology: This compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring is known to bind to various biological targets, influencing their activity. The acetylamino group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural similarities with the target molecule, differing in chain length, substituent positions, and functional groups:
Impact of Structural Variations
Chain Length and Amide Position
- Propanamide vs. Acetamide : The target compound’s three-carbon chain (propanamide) offers greater conformational flexibility compared to acetamide derivatives (e.g., ). This may enhance binding to deeper hydrophobic pockets in biological targets but could reduce solubility due to increased lipophilicity .
- N-Methyl Substitution : XRT () features an N-methylpropanamide, which reduces hydrogen-bonding capacity but improves metabolic stability .
Substituent Positions and Electronic Effects
- Bromo vs. In contrast, ’s 4-acetylaminoindole introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
- Phenyl Ring Substitution: The 4-acetylamino phenyl group in the target compound optimizes hydrogen bonding with target proteins. Compounds with 3-acetylamino phenyl () or hydrazine linkers () exhibit altered steric and electronic profiles, affecting receptor affinity .
Functional Group Modifications
- ~400 g/mol for the target) .
- Dual Acetylamino Groups (): The presence of two acetylamino groups increases polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .
Biological Activity
N-[4-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide, a compound with the molecular formula C19H18BrN3O2 and a molecular weight of 400.3 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18BrN3O2
- Molecular Weight : 400.3 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The compound exhibits biological activity through several mechanisms:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of N-heterocycles have been shown to inhibit viral replication effectively, suggesting that this compound may share similar antiviral properties .
- Inhibition of Enzymatic Activity : The presence of the bromine atom in the indole ring may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This is crucial in pathways involved in inflammation and cancer progression.
- Cellular Mechanisms : Studies have shown that compounds with an indole structure can modulate signaling pathways related to apoptosis and cell proliferation, indicating that this compound might influence these processes as well.
Biological Activity Data
A summary of relevant biological activities and their implications is provided below:
Case Studies
- Antiviral Studies : A study examining similar N-Heterocycles reported significant antiviral activity against measles virus at concentrations as low as 0.20 μM, suggesting that this compound could exhibit comparable effectiveness against other viral targets .
- Cytotoxic Effects : A study on phenolic compounds indicated that structural modifications could enhance cytotoxic effects on renal epithelial cells, leading to cell death through oxidative stress mechanisms. This raises questions about the safety profile of this compound in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
